molecular formula C14H16FeO-6 B13755536 1-Cyclopenta-2,4-dien-1-ylbutan-1-one;cyclopentane;iron

1-Cyclopenta-2,4-dien-1-ylbutan-1-one;cyclopentane;iron

Cat. No.: B13755536
M. Wt: 256.12 g/mol
InChI Key: QVSINQAXSOSRQQ-UHFFFAOYSA-N
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Description

Butyrylferrocene is an organometallic compound with the chemical formula C14H16FeO . It is a derivative of ferrocene, where a butyryl group is attached to one of the cyclopentadienyl rings. This compound is known for its unique structure and properties, making it a valuable substance in various fields of research and industry .

Preparation Methods

Butyrylferrocene can be synthesized through the reaction of butyryl chloride with ferrocene in an organic solvent. This reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation . The reaction conditions include maintaining a controlled temperature and using a suitable solvent to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

Butyrylferrocene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Butyrylferrocene can be compared with other ferrocene derivatives, such as:

  • Acetylferrocene
  • Ferrocenecarboxaldehyde
  • Ferrocenecarboxylic acid
  • Ethynylferrocene

These compounds share the ferrocene core but differ in their functional groups, which impart different chemical and physical properties. Butyrylferrocene’s unique butyryl group makes it distinct in terms of its reactivity and applications .

Properties

Molecular Formula

C14H16FeO-6

Molecular Weight

256.12 g/mol

IUPAC Name

1-cyclopenta-2,4-dien-1-ylbutan-1-one;cyclopentane;iron

InChI

InChI=1S/C9H11O.C5H5.Fe/c1-2-5-9(10)8-6-3-4-7-8;1-2-4-5-3-1;/h3-4,6-7H,2,5H2,1H3;1-5H;/q-1;-5;

InChI Key

QVSINQAXSOSRQQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe]

Origin of Product

United States

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